2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZAMIDE
Overview
Description
2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzamide typically involves the condensation of 2-aminobenzothiazole with various acylating agents. One common method involves the reaction of 2-aminobenzothiazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine, followed by the reaction with benzamide . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated benzothiazoles, nucleophiles like amines or thiols, and solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to and inhibit the activity of certain enzymes, such as voltage-gated sodium channels, which play a crucial role in the propagation of nerve impulses . The compound’s ability to modulate these targets can lead to its therapeutic effects, such as anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzamide
- 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide
- 2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
This compound stands out due to its unique combination of the benzothiazole and benzamide moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c17-15(21)10-5-1-2-6-11(10)18-14(20)9-22-16-19-12-7-3-4-8-13(12)23-16/h1-8H,9H2,(H2,17,21)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOICVVHGDUIGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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